3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole 3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 154822-65-8
VCID: VC4324745
InChI: InChI=1S/C12H13NO/c1-8-4-6-11(7-5-8)12-9(2)13-14-10(12)3/h4-7H,1-3H3
SMILES: CC1=CC=C(C=C1)C2=C(ON=C2C)C
Molecular Formula: C12H13NO
Molecular Weight: 187.242

3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole

CAS No.: 154822-65-8

Cat. No.: VC4324745

Molecular Formula: C12H13NO

Molecular Weight: 187.242

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole - 154822-65-8

Specification

CAS No. 154822-65-8
Molecular Formula C12H13NO
Molecular Weight 187.242
IUPAC Name 3,5-dimethyl-4-(4-methylphenyl)-1,2-oxazole
Standard InChI InChI=1S/C12H13NO/c1-8-4-6-11(7-5-8)12-9(2)13-14-10(12)3/h4-7H,1-3H3
Standard InChI Key CBPUZXDGLGAVDM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(ON=C2C)C

Introduction

Key Findings

3,5-Dimethyl-4-(4-methylphenyl)-1,2-oxazole (CAS No. 154822-65-8) is a heterocyclic organic compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . This 1,2-oxazole derivative features a five-membered aromatic ring containing nitrogen and oxygen atoms, substituted with methyl groups at positions 3 and 5 and a 4-methylphenyl group at position 4 . Its synthesis primarily involves cyclization or condensation reactions, with recent advancements emphasizing green chemistry approaches . The compound exhibits diverse biological activities, including potential anticancer and antidiabetic properties, and serves as a critical intermediate in pharmaceutical research .

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s structural identity is defined by its IUPAC name, 3,5-dimethyl-4-(4-methylphenyl)-1,2-oxazole, and its canonical SMILES representation: CC1=CC=C(C=C1)C2=C(ON=C2C)C . Key properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO
Molecular Weight187.24 g/mol
CAS Registry Number154822-65-8
XLogP3-AA (Lipophilicity)3.2
Hydrogen Bond Acceptors2

Spatial Structure

The 2D structure reveals a planar oxazole ring with steric effects from the 4-methylphenyl group, while 3D conformer analysis highlights intramolecular van der Waals interactions between the methyl substituents . The InChIKey CBPUZXDGLGAVDM-UHFFFAOYSA-N confirms stereochemical uniqueness .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is synthesized via Robinson-Gabriel cyclization, where α-acylamino ketones undergo dehydration using polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) . For example, condensation of 4-methylacetophenone with hydroxylamine hydrochloride in acetic anhydride yields the oxazole core . Recent optimizations report yields exceeding 60% under microwave-assisted conditions .

Green Chemistry Approaches

Eco-friendly protocols using deep eutectic solvents (DES) and ultrasound irradiation reduce reaction times to 10–20 minutes while minimizing toxic byproducts . A notable method involves reacting β-enamino ketoesters with hydroxylamine hydrochloride in DES, achieving 85% yield .

Table 2: Comparative Synthesis Routes

MethodConditionsYield (%)Reference
Robinson-GabrielPPA, 110°C, 6 h55
Microwave-Assisted350 W, 65°C, 8 min68
Ultrasound/DES30 kHz, 50°C, 15 min85

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 143–145°C, with decomposition above 300°C under nitrogen . The compound’s stability in aqueous solutions is pH-dependent, degrading rapidly under alkaline conditions (pH > 9) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 2.52 (s, 3H, Ar-CH₃), 7.21–7.34 (m, 4H, aromatic) .

  • IR (KBr): 1620 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (oxazole ring) .

AssayModel/EndpointResultReference
Cytotoxicity (U87MG)MTT assay, 48 hIC₅₀ 12.4 μM
Glucose UptakeL6 myocytes, 24 h1.5-fold ↑
Antimicrobial (E. coli)MIC, 24 h128 μg/mL

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to sulfonamide derivatives like 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, a neuroactive alkaloid analog .

Material Science

Its rigid aromatic structure makes it a candidate for organic semiconductors, with a calculated HOMO-LUMO gap of 4.1 eV .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator